Critical Micelle Concentration (CMC) Optimization: Hexaglycerol Ether vs. Di- and Tetraglycerol Ethers
In a comparative study of amine-terminated polyglycerol ethers (synthesized via reaction of dodecylamine with glycidol), the hexaglycerol derivative exhibited a CMC of 0.20 mmol/L, which is intermediate between the diglycerol ether (0.32 mmol/L) and the tetraglycerol ether (0.055 mmol/L), while the minimum surface tension (γ_CMC) increased progressively from 28.46 mN/m (diglycerol) to 29.41 mN/m (tetraglycerol) to 34.02 mN/m (hexaglycerol) [1]. This non-monotonic CMC trend demonstrates that a polymerization degree of 6 provides a distinct balance between micellization efficiency (lower concentration required vs. diglycerol) and surface tension reduction capability (higher than tetraglycerol), a trade-off not achievable with lower homologs.
| Evidence Dimension | Critical Micelle Concentration (CMC) and Minimum Surface Tension (γ_CMC) of dodecylamine polyglycerol ethers |
|---|---|
| Target Compound Data | Hexaglycerol ether: CMC = 0.20 mmol/L, γ_CMC = 34.02 mN/m |
| Comparator Or Baseline | Diglycerol ether: CMC = 0.32 mmol/L, γ_CMC = 28.46 mN/m; Tetraglycerol ether: CMC = 0.055 mmol/L, γ_CMC = 29.41 mN/m |
| Quantified Difference | CMC: 37.5% reduction vs. diglycerol (0.32→0.20), 264% increase vs. tetraglycerol (0.055→0.20); γ_CMC: 19.5% increase vs. diglycerol (28.46→34.02), 15.7% increase vs. tetraglycerol (29.41→34.02) |
| Conditions | Aqueous solution at 25°C; surface tension measured by du Noüy ring method |
Why This Matters
For procurement of surfactant intermediates, this intermediate CMC value allows formulators to optimize between cost-in-use (lower CMC requires less material to achieve micellization) and formulation flexibility (surface tension reduction magnitude), a balancing point unique to the hexamer.
- [1] 光谱实验室. (2009). 十二胺聚甘油醚表面活性剂的合成及光谱表征. 光谱实验室, 26(6). CMC of dodecylamine di-, tetra-, and hexaglycerol ethers: 0.32, 0.055, and 0.20 mmol/L; γ_CMC: 28.46, 29.41, and 34.02 mN/m respectively. View Source
